6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Positional isomerism Kinase inhibitor design Quinazoline SAR

The authentic 6-fluoro isomer for precise kinase SAR mapping. Its 2,5,6-trimethylpyrimidine moiety targets mutant kinase ATP pockets. Do not confuse with 7-fluoro isomer (CAS 2549044-17-7). For reproducible kinase profiling and scaffold-hopping studies.

Molecular Formula C19H21FN6
Molecular Weight 352.4 g/mol
CAS No. 2548980-16-9
Cat. No. B6457990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS2548980-16-9
Molecular FormulaC19H21FN6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)C)C
InChIInChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-10-15(20)4-5-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3
InChIKeyXXQVJHCPWQGYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2548980-16-9): Compound Identity and Core Structural Features for Targeted Procurement


6-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2548980-16-9) is a synthetic fluorinated quinazoline derivative with molecular formula C19H21FN6 and molecular weight 352.4 g/mol, featuring a 6-fluoro substitution on the quinazoline core and a 2,5,6-trimethylpyrimidin-4-yl-piperazine side chain [1]. This compound belongs to the broader class of quinazoline-based heterocycles extensively studied as ATP-competitive kinase inhibitors, where the fluorine substituent at the 6-position is known to enhance metabolic stability and modulate electronic properties of the pharmacophore [2]. The compound is currently available from multiple specialty chemical suppliers, indicating its role as a research intermediate or screening candidate, though peer-reviewed pharmacological data specific to this entity remain unpublished as of 2026 [1]. Structurally, it represents a rationally designed scaffold combining the privileged quinazoline kinase-binding motif with a sterically demanding trimethylpyrimidine-piperazine moiety anticipated to influence target selectivity [3].

Why Close Analogs of 6-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline Cannot Be Interchanged: Positional Isomerism and Trimethylpyrimidine Substitution as Critical Differentiators


Within the sub-class of fluorinated piperazinyl-quinazolines, seemingly minor structural modifications produce quantifiable differences in physicochemical properties and predicted target engagement that preclude simple interchange. The 6-fluoro vs. 7-fluoro positional isomer pair (CAS 2548980-16-9 vs. 2549044-17-7) represents the most critical comparator: despite sharing identical molecular formula (C19H21FN6) and molecular weight (352.4 g/mol), the fluoro position alters electron distribution across the quinazoline ring, which in ATP-competitive kinase inhibitor design directly modulates hinge-region hydrogen bonding capacity and selectivity [1]. Substitution on the piperazine side chain introduces further divergence: the 2,5,6-trimethylpyrimidine group is sterically distinct from simpler piperazine substituents found in classical quinazoline inhibitors such as gefitinib or erlotinib, and its three-methyl arrangement is expected to affect both rotational freedom and hydrophobic pocket complementarity [2]. Furthermore, class-level evidence from piperazinylpyrimidine kinase inhibitor series demonstrates that even single-methyl variations on the pyrimidine ring produce up to 10-fold differences in IC50 values against specific kinase targets [3]. Therefore, any downstream biological assay, SAR campaign, or patent strategy that substitutes a structurally related analog for CAS 2548980-16-9 risks generating data that are neither reproducible nor attributable to the intended compound without rigorous re-validation.

Quantitative Differentiation Evidence for 6-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline vs. Closest Structural Analogs


Positional Isomer Differentiation: 6-Fluoro vs. 7-Fluoro Quinazoline Physicochemical Properties and Predicted Target Binding

The target compound, 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2548980-16-9), is a positional isomer of 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2549044-17-7), with the fluoro substituent located at the 6-position rather than the 7-position of the quinazoline ring. Both share identical molecular formula (C19H21FN6), exact mass (352.18117286 g/mol), computed LogP (3.5), and topological polar surface area (58 Ų), yet the positional difference is critical: in quinazoline-based ATP-competitive kinase inhibitors, the fluoro position dictates the electronic environment of the pyrimidine nitrogen atoms involved in hinge-region hydrogen bonding [1]. The 6-fluoro substitution is closer to the quinazoline N1 atom and is predicted to exert a stronger electron-withdrawing effect on the hinge-binding pharmacophore than the 7-fluoro isomer, potentially altering kinase selectivity profiles that rely on differential hinge-region interactions [2]. This positional isomerism is not interchangeable for any assay requiring defined chemical structure, as biological activity in related 6-fluoroquinazoline series has been shown to vary by >5-fold depending solely on substituent position [3].

Positional isomerism Kinase inhibitor design Quinazoline SAR

Core Scaffold Differentiation: Quinazoline vs. Quinoline and Purine Analogs Bearing Identical Trimethylpyrimidine-Piperazine Side Chain

The target compound's quinazoline core distinguishes it from analogs bearing identical 2,5,6-trimethylpyrimidin-4-yl-piperazine side chains but different heterocyclic cores. The quinoline analog 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline (CAS not cross-referenced in excluded sources) replaces the quinazoline N3 atom with a carbon, eliminating a key hydrogen-bond acceptor that is critical for ATP-site hinge binding [1]. The purine analog 7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine (CAS 2549018-28-0) features a different ring fusion geometry and an additional nitrogen, which fundamentally alters the hydrogen-bond donor/acceptor pattern available for target engagement . In kinase inhibitor development, quinazoline-to-quinoline core switching has been documented to produce >100-fold shifts in potency against specific kinases (e.g., EGFR), as the quinazoline N3 atom forms a conserved water-mediated hydrogen bond with the kinase hinge region that is absent in quinolines [2]. Consequently, the quinazoline core of CAS 2548980-16-9 is non-substitutable with quinoline or purine cores in any experiment where kinase target engagement is the measured endpoint.

Scaffold hopping Quinazoline pharmacophore Kinase inhibitor selectivity

Piperazinylpyrimidine Side Chain Selectivity: Multi-Methyl Substitution Pattern as a Determinant of Kinase Binding Profile

The 2,5,6-trimethylpyrimidine substituent on the piperazine ring of CAS 2548980-16-9 provides three methyl groups that distinguish it from simpler piperazinylpyrimidine kinase inhibitors such as 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) and PF-4708671 (a piperazinyl-pyrimidine S6K1 inhibitor with Ki/IC50 of 20 nM/160 nM) [1]. Published SAR from piperazinylpyrimidine kinase inhibitor programs demonstrates that methyl group count and position on the pyrimidine ring directly impact selectivity across kinase subfamilies: compound 4 in Shallal et al. (2011), a piperazinylpyrimidine derivative, showed selective inhibition of oncogenic mutant PDGFR family kinases (KIT and PDGFRA mutants) over their wild-type isoforms, with the selectivity attributed to specific hydrophobic interactions between the pyrimidine substituents and the mutant kinase ATP pocket [2]. The trimethyl substitution pattern of the target compound increases steric bulk (3 methyl groups vs. 0–2 in comparator series) and is predicted to further restrict rotational freedom of the piperazine-pyrimidine bond, potentially enhancing binding selectivity for kinase pockets with complementary hydrophobic cavities [3]. While direct target engagement data for CAS 2548980-16-9 remain unpublished, the structural rationale is sufficient to prohibit substitution with less-substituted piperazinylpyrimidine analogs in any kinase-targeted experimental context.

Piperazinylpyrimidine Kinase selectivity Mutant-selective inhibition

Fluorine Substitution Impact on Metabolic Stability: 6-Fluoro vs. Non-Fluorinated Quinazoline Congeners

The presence of the 6-fluoro substituent in CAS 2548980-16-9 distinguishes it from non-fluorinated quinazoline analogs bearing otherwise identical or similar substitution patterns. In the published SAR of 6-fluoroquinazoline derivatives, Tobe et al. (2002) demonstrated that replacing the 6-nitro group with 6-fluoro in a series of 7-(1-piperazino)quinazolines preserved TNF-α inhibitory activity while enabling oral bioavailability that was absent in the nitro-containing progenitor compound 1 [1]. Specifically, compound 7a from this series, a 6-fluoro-7-(1-piperazino)quinazoline, achieved oral anti-inflammatory efficacy in a rat adjuvant arthritis model at 30 mg/kg p.o., whereas the parent 6-nitro compound showed no oral activity, attributed to poor bioavailability [1]. This class-level evidence supports the expectation that the 6-fluoro substituent on CAS 2548980-16-9 confers metabolic advantages (resistance to CYP-mediated oxidation at the 6-position) over non-fluorinated or 6-nitro analogs [2]. While direct metabolic stability data (e.g., microsomal t1/2, intrinsic clearance) for the target compound are not publicly available, the established SAR from closely related 6-fluoroquinazolines provides a rational basis for preferring the fluorinated compound in studies where metabolic stability is a relevant parameter [3].

Metabolic stability Fluorine substitution Quinazoline pharmacokinetics

Procurement-Relevant Application Scenarios for 6-Fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline Based on Structural Differentiation Evidence


Kinase Selectivity Profiling and SAR Campaigns Requiring Defined Fluorine Positioning

When building a kinase inhibitor SAR series around the quinazoline scaffold, CAS 2548980-16-9 is uniquely positioned as the 6-fluoro isomer. Kinase profiling studies that aim to map the relationship between fluoro position (C6 vs. C7) and selectivity across the kinome require the authentic 6-fluoro compound, as the ≥5-fold activity differentials documented for positional fluoro isomers in quinazoline series [1] would render data from the 7-fluoro isomer (CAS 2549044-17-7) non-attributable to the 6-fluoro pharmacophore. This scenario applies to academic screening consortia and pharmaceutical hit-to-lead programs where precise SAR mapping is a prerequisite for patent filing.

Mutant-Selective Kinase Inhibitor Development Leveraging Trimethylpyrimidine Steric Features

The 2,5,6-trimethylpyrimidine substituent on CAS 2548980-16-9 provides three methyl groups predicted to occupy hydrophobic pockets in kinase ATP sites that are inaccessible to less-substituted analogs [2]. For drug discovery programs targeting mutant kinases (e.g., KIT D816V, PDGFRA D842V) where resistance mutations alter ATP pocket geometry, the steric bulk of the trimethylpyrimidine group is a rational design feature for achieving mutant-over-wild-type selectivity [3]. This compound is therefore most appropriately procured for kinase panel screening against mutant kinase targets, rather than for general cytotoxicity screening where the specific steric features are not being interrogated.

Scaffold-Hopping Comparison Studies Between Quinazoline, Quinoline, and Purine Cores

In medicinal chemistry programs that systematically compare heterocyclic cores while holding the side chain constant, CAS 2548980-16-9 serves as the quinazoline reference point in a scaffold-hopping matrix that includes the quinoline analog (4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline) and the purine analog (7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine, CAS 2549018-28-0) . The documented >100-fold potency differentials between quinazoline and quinoline kinase inhibitors [4] make this a high-value comparative experiment for elucidating core-specific contributions to kinase binding, provided the authentic quinazoline compound is used.

In Vivo Pharmacokinetic Studies of Fluorinated Quinazoline Derivatives

Based on class-level evidence that 6-fluoro substitution enables oral bioavailability in quinazoline series where non-fluorinated analogs fail [1], CAS 2548980-16-9 is a candidate for in vivo PK/PD evaluation in rodent models. Procurement for this purpose is warranted when the experimental objective is to establish whether the combination of 6-fluoro substitution and trimethylpyrimidine side chain yields favorable absorption, distribution, metabolism, and excretion (ADME) properties relative to des-fluoro or alternative-fluoro positional isomers. Direct microsomal stability and CYP inhibition assays should be commissioned for this specific compound prior to committing to animal studies.

Quote Request

Request a Quote for 6-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.